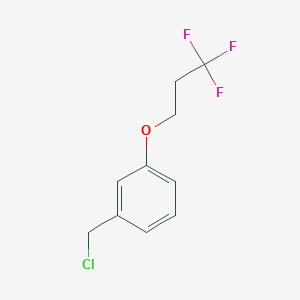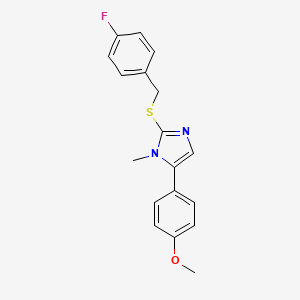
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, a study reported the structural and spectroscopic characterization of a similar compound, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate . Theoretical calculations were performed using the DFT method and compared with experimental results .Chemical Reactions Analysis
Co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound named 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has been reported with a molecular weight of 299.39 .Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Antagonism and PET Imaging
Compounds structurally related to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide have been extensively studied for their interactions with serotonin receptors. For instance, WAY-100635 is a selective antagonist of the 5-HT1A receptor, demonstrating potential in dissecting serotonin's roles in various neurological and psychiatric conditions (R. Craven et al., 1994). Additionally, derivatives of piperazine, like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, have been developed as PET radioligands for in vivo quantification of 5-HT1A receptors, offering insights into neuropsychiatric disorders (Gonzalo García et al., 2014).
2. Antiviral Research
Research on bis(heteroaryl)piperazines (BHAPs), which share a structural motif with the compound of interest, has led to the discovery of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings are crucial for developing new therapies for HIV-1, showcasing the potential of such compounds in antiviral research (D. Romero et al., 1994).
3. Antioxidant and Cytotoxic Agents
Piperazine derivatives, including those with methoxyphenyl groups, have been synthesized and evaluated for their antioxidant and cytotoxic properties. Studies have shown that certain sulfonylpiperazines based on flavone structures exhibit significant antioxidant and anticancer efficacies, highlighting their potential as therapeutic agents in treating oxidative stress-related diseases and cancer (Rahul V. Patel et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the synaptic degradation of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
The compound acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway . This pathway is crucial for cognitive functions, and its disruption is associated with neurodegenerative disorders like Alzheimer’s disease . By inhibiting AChE and increasing acetylcholine levels, the compound can potentially ameliorate cognitive deficits associated with these disorders .
Pharmacokinetics
These changes often result in the formation of pharmacologically active metabolites .
Result of Action
The compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive functions . In addition, the compound has been shown to have neuroprotective effects, such as preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy as an AChE inhibitor can be affected by the presence of other substances that compete for the same enzyme . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other reactive substances .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-26-18-8-6-17(7-9-18)21-11-13-22(14-12-21)27(24,25)15-10-20-19(23)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQLYVPKCAPNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896804.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)
![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)
![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)
